Alfacalcidol

Catalog No.
S548879
CAS No.
41294-56-8
M.F
C27H44O2
M. Wt
400.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alfacalcidol

CAS Number

41294-56-8

Product Name

Alfacalcidol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

InChI

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,27-/m1/s1

InChI Key

OFHCOWSQAMBJIW-DWKIUPLPSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Solubility

Soluble in DMSO.

Synonyms

1 alpha-hydroxycholecalciferol, 1 alpha-hydroxyvitamin D3, 1-alpha-oxycholecalciferol, 1-hydroxycholecalciferol, 1-hydroxycholecalciferol, (1alpha,3alpha-(5Z,7E))-isomer, 1-hydroxycholecalciferol, (1beta)-(5Z)-isomer, 1-hydroxycholecalciferol, (1beta,3beta-(5E,7E))-isomer, 1-hydroxycholecalciferol, aluminum salt, 1alpha-OHD3, alfacalcidol, AlfaD, alphacalcidol, Bondiol, Eenalfadrie, EinsAlpha, Etalpha, Oksidevit, One-Alpha, Un-Alfa

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

Description

The exact mass of the compound Alfacalcidol is 400.33413 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Cholecalciferol - Hydroxycholecalciferols - Supplementary Records. It belongs to the ontological category of hydroxycalciol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.

Bone Health and Mineral Metabolism

  • Treatment of osteoporosis

    Alfacalcidol is a first-line therapy for osteoporosis, a condition characterized by weakened bones and an increased risk of fractures. It works by promoting intestinal calcium absorption, which is crucial for maintaining bone mineral density []. Studies have shown that alfacalcidol, when combined with calcium supplements, can effectively prevent and treat osteoporosis in postmenopausal women and men [, ].

  • Secondary hyperparathyroidism

    This condition arises due to insufficient calcium levels in the blood, which stimulates the parathyroid gland to produce excess parathyroid hormone (PTH). PTH, in turn, mobilizes calcium from bones, leading to bone loss. Alfacalcidol helps regulate calcium and PTH levels, thereby improving bone health in patients with secondary hyperparathyroidism, often associated with chronic kidney disease [].

  • Renal osteodystrophy

    Chronic kidney disease can disrupt calcium and phosphorus balance, leading to bone abnormalities known as renal osteodystrophy. Alfacalcidol plays a role in managing this condition by improving calcium absorption and regulating PTH levels [].

Chronic Disease Research

  • Cardiovascular disease

    Emerging research suggests a potential link between vitamin D deficiency and an increased risk of cardiovascular disease. Alfacalcidol, as a vitamin D analog, is being investigated for its potential role in preventing or managing cardiovascular complications []. However, more research is needed to confirm these findings.

  • Autoimmune diseases

    Alfacalcidol is being explored for its potential immunomodulatory effects in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Studies suggest that it might help regulate the immune system and reduce inflammation, but further research is necessary to determine its efficacy [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

6.8

Exact Mass

400.33413

Appearance

Solid powder

Melting Point

136 °C
136.0 °C
136°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

URQ2517572

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (91.3%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (93.48%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the management of hypocalcemia, secondary hyperparathyroidism, and osteodystrophy in patients with chronic renal failure.[label]
FDA Label

Pharmacology

Alfacalcidol is Vitamin D-hormone analog which is activated by the enzyme 25-hydroxylase in the liver for systemic and in osteoblasts for local D-hormone actions.

MeSH Pharmacological Classification

Bone Density Conservation Agents

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11C - Vitamin a and d, incl. combinations of the two
A11CC - Vitamin d and analogues
A11CC03 - Alfacalcidol

Mechanism of Action

The first step involved in the activation of vitamin D3 is a 25-hydroxylation which is catalysed by the 25-hydroxylase in the liver and then by other enzymes. The mitochondrial sterol 27-hydroxylase catalyses the first reaction in the oxidation of the side chain of sterol intermediates. The active form of vitamin D3 (calcitriol) binds to intracellular receptors that then function as transcription factors to modulate gene expression. Like the receptors for other steroid hormones and thyroid hormones, the vitamin D receptor has hormone-binding and DNA-binding domains. The vitamin D receptor forms a complex with another intracellular receptor, the retinoid-X receptor, and that heterodimer is what binds to DNA. In most cases studied, the effect is to activate transcription, but situations are also known in which vitamin D suppresses transcription. Calcitriol increases the serum calcium concentrations by: increasing GI absorption of phosphorus and calcium, increasing osteoclastic resorption, and increasing distal renal tubular reabsorption of calcium. Calcitriol appears to promote intestinal absorption of calcium through binding to the vitamin D receptor in the mucosal cytoplasm of the intestine. Subsequently, calcium is absorbed through formation of a calcium-binding protein.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Vitamin D3 like receptor
NR1I1 (VDR) [HSA:7421] [KO:K08539]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

41294-56-8

Wikipedia

Alfacalcidol

Biological Half Life

The half-life of alfacalcidol ranges from three to four hours.

Use Classification

Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]

Dates

Modify: 2023-08-15
1: Von Schacht E, Dambacher MA, Ringe JD, Dukas L. [Combination of alendronate plus alfacalcidol in the treatment of osteoporosis. Rationale, preclinical data and clinical evidence]. MMW Fortschr Med. 2012 Apr 5;154 Suppl 1:10-21. Review. German. PubMed PMID: 23427364.
2: Fukui T, Munemura C, Maeta S, Ishida C, Murawaki Y. The Effects of Olmesartan and Alfacalcidol on Renoprotection and klotho Gene Expression in 5/6 Nephrectomized Spontaneously Hypertensive Rats. Yonago Acta Med. 2011 Sep;54(3):49-58. Epub 2011 Sep 1. Review. PubMed PMID: 24031129; PubMed Central PMCID: PMC3763788.
3: Kubodera N. D-hormone derivatives for the treatment of osteoporosis: from alfacalcidol to eldecalcitol. Mini Rev Med Chem. 2009 Oct;9(12):1416-22. Review. PubMed PMID: 19929815.
4: Kubodera N. A new look at the most successful prodrugs for active vitamin D (D hormone): alfacalcidol and doxercalciferol. Molecules. 2009 Sep 29;14(10):3869-80. doi: 10.3390/molecules14103869. Review. PubMed PMID: 19924035.
5: O'Donnell S, Moher D, Thomas K, Hanley DA, Cranney A. Systematic review of the benefits and harms of calcitriol and alfacalcidol for fractures and falls. J Bone Miner Metab. 2008;26(6):531-42. doi: 10.1007/s00774-008-0868-y. Epub 2008 Nov 1. Review. PubMed PMID: 18979152.
6: Saito M. [Assessment of bone quality. Effects of bisphosphonates, raloxifene, alfacalcidol, and menatetrenone on bone quality: collagen cross-links, mineralization, and microdamage]. Clin Calcium. 2008 Mar;18(3):364-72. doi: CliCa0803364372. Review. Japanese. PubMed PMID: 18310825.
7: Ringe JD, Schacht E. Improving the outcome of established therapies for osteoporosis by adding the active D-hormone analog alfacalcidol. Rheumatol Int. 2007 Dec;28(2):103-11. Epub 2007 Aug 1. Review. PubMed PMID: 17668216.
8: Rosery H, Bergemann R, Marx SE, Boehnke A, Melnick J, Sterz R, Williams L. Health-economic comparison of paricalcitol, calcitriol and alfacalcidol for the treatment of secondary hyperparathyroidism during haemodialysis. Clin Drug Investig. 2006;26(11):629-38. Review. PubMed PMID: 17163297.
9: Schacht E, Richy F, Reginster JY. The therapeutic effects of alfacalcidol on bone strength, muscle metabolism and prevention of falls and fractures. J Musculoskelet Neuronal Interact. 2005 Jul-Sep;5(3):273-84. Review. PubMed PMID: 16172518.
10: Scharla SH, Schacht E, Lempert UG. Alfacalcidol versus plain vitamin D in inflammation induced bone loss. J Rheumatol Suppl. 2005 Sep;76:26-32. Review. PubMed PMID: 16142848.

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